Azireno[2,3-c]imidazo[4,5,1-ij]quinoline
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Overview
Description
Azireno[2,3-c]imidazo[4,5,1-ij]quinoline is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by its fused ring system, which includes azirene, imidazole, and quinoline moieties. The intricate arrangement of these rings imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azireno[2,3-c]imidazo[4,5,1-ij]quinoline typically involves multi-step procedures that require precise control of reaction conditions. One common synthetic route starts with the preparation of key intermediates, such as 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile. These intermediates undergo a series of reactions, including Suzuki coupling and cyclization, to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Azireno[2,3-c]imidazo[4,5,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced analogs, and substituted compounds with modified functional groups. These products often exhibit distinct chemical and biological properties compared to the parent compound .
Scientific Research Applications
Azireno[2,3-c]imidazo[4,5,1-ij]quinoline has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of azireno[2,3-c]imidazo[4,5,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes, such as PI3K and mTOR, which play crucial roles in cellular signaling and metabolism. By modulating these pathways, the compound can exert anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to azireno[2,3-c]imidazo[4,5,1-ij]quinoline include other imidazoquinoline derivatives, such as imiquimod and resiquimod. These compounds share structural similarities and exhibit comparable biological activities .
Uniqueness
What sets this compound apart is its unique fused ring system, which imparts distinct chemical properties and enhances its potential as a versatile tool in scientific research and therapeutic development. The presence of the azirene ring, in particular, adds to its reactivity and functional diversity .
Conclusion
This compound is a fascinating compound with a complex structure and a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and versatile reactivity make it a valuable subject of study and a promising candidate for various scientific and industrial endeavors.
Biological Activity
Azireno[2,3-c]imidazo[4,5,1-ij]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their complex structures and potential pharmacological properties. The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological efficacy.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
- Case Study : A study utilizing the WST-1 assay revealed that specific derivatives reduced cell viability in neuroblastoma cells by over 50% at concentrations as low as 10 µM. The analysis indicated a marked increase in apoptosis markers such as cleaved caspase-3 and PARP-1 in treated cells, suggesting a mechanism involving programmed cell death .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Derivative A | 10 | Induces apoptosis via caspase activation |
Derivative B | 20 | Inhibits cell proliferation through cell cycle arrest |
2. Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Its derivatives have been tested against various bacterial strains and have demonstrated significant inhibitory effects.
- Research Findings : In vitro studies indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that electron-donating groups on the imidazole moiety enhance antibacterial potency .
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Strongly Inhibitory |
Escherichia coli | 64 | Moderately Inhibitory |
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Mechanistic Insights : Research indicates that these compounds may exert protective effects on neuronal cells by mitigating oxidative stress and enhancing mitochondrial function. This is particularly relevant in models of neurodegeneration where mitochondrial dysfunction is a key contributor .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the core structure can lead to significant changes in potency and selectivity.
Properties
CAS No. |
284044-90-2 |
---|---|
Molecular Formula |
C10H5N3 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1,3,10-triazatetracyclo[6.4.1.04,13.09,11]trideca-2,4,6,8(13),9,11-hexaene |
InChI |
InChI=1S/C10H5N3/c1-2-6-9-8(12-9)4-13-5-11-7(3-1)10(6)13/h1-5H |
InChI Key |
CYFYAIFADQCWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=CN3C=C4C2=N4 |
Origin of Product |
United States |
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